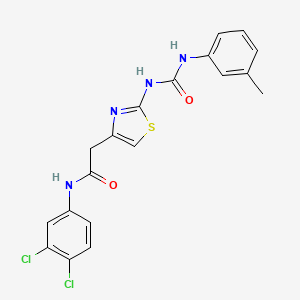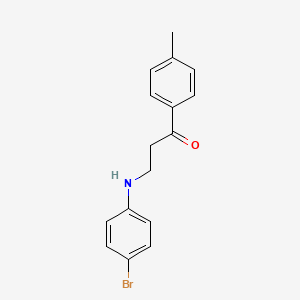
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-Bromo-N-methyl-aniline, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is highly soluble in water and has a low melting point. 4-Bromo-N-methyl-aniline is used as an intermediate in the synthesis of various compounds and has been studied for its potential in various applications.
科学的研究の応用
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has been studied for its potential in various scientific research applications. It has been used in the synthesis of various compounds such as isocyanates, amides, and thioamides. It has also been used as a reagent in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has also been studied for its potential in the synthesis of polymers and other materials.
作用機序
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline acts as an electrophile in organic reactions. It is capable of forming covalent bonds with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with a nucleophile results in the formation of a new covalent bond between the two molecules. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has not been studied for its potential biochemical and physiological effects. It is not known to have any direct effects on the human body and is not believed to be toxic at normal concentrations. It is, however, important to note that 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should be handled with care.
実験室実験の利点と制限
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is highly soluble in water and has a low melting point which makes it easy to handle and use in laboratory experiments.
The main limitation of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is its potential toxicity. It is important to handle and use 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with care and to follow all safety protocols when working with it. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should not be ingested or inhaled.
将来の方向性
The potential applications of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline are numerous and there are many potential future directions for research. One potential direction is to further investigate its potential for use in the synthesis of various compounds and materials. In addition, further research could be done to investigate its potential for use in pharmaceuticals and pesticides. Another potential direction is to investigate its potential for use in the synthesis of polymers and other materials. Finally, further research could be done to investigate its potential biochemical and physiological effects.
合成法
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is synthesized through a two-step process involving the reaction of aniline with bromoacetaldehyde and then the reaction of the resulting intermediate with an appropriate base. The first step involves the reaction of aniline with bromoacetaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction of bromoacetaldehyde with aniline results in the formation of an intermediate which is then reacted with an appropriate base to form the desired 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline.
特性
IUPAC Name |
3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBXRASDQGMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

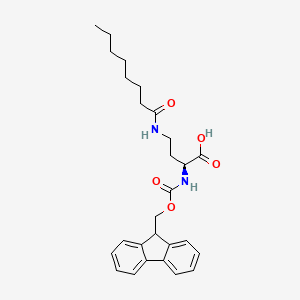
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
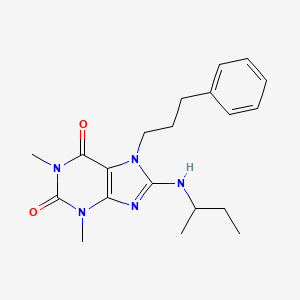

![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
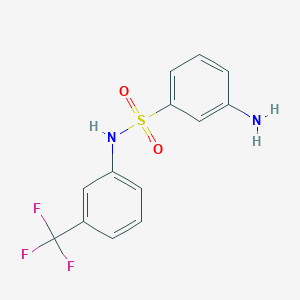

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
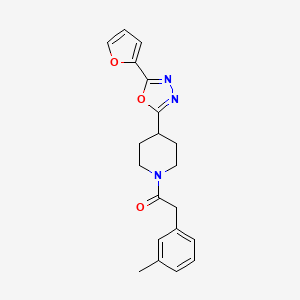
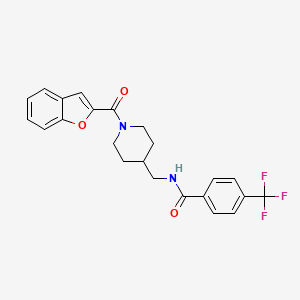
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
